1-Benzyl-7-methyl-1,4-diazepan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

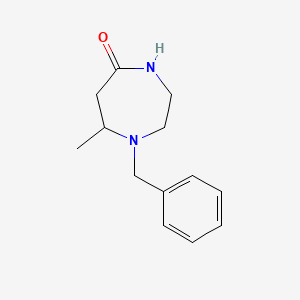

1-Benzyl-7-methyl-1,4-diazepan-5-one is a synthetic organic compound belonging to the diazepane family It is characterized by a seven-membered ring structure with a benzyl group and a methyl group attached to the nitrogen atoms

Preparation Methods

The synthesis of 1-Benzyl-7-methyl-1,4-diazepan-5-one typically involves a multi-step process. One common synthetic route includes the coupling of benzaldehyde with methyl vinyl ketone, followed by the formation of an azide intermediate using methyl nitrite. The final product is obtained through a reduction step, often employing hydrogenation techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through advanced purification techniques such as liquid chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

1-Benzyl-7-methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, such as hydrogenation, can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety, forming new derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the diazepane ring, leading to the formation of smaller fragments.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-7-methyl-1,4-diazepan-5-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of human nitric oxide synthesis, which could have implications in treating conditions related to nitric oxide dysregulation.

Neurological Disorders: The compound exhibits inhibitory activity on calcium channels, making it a candidate for the treatment of epilepsy and other neurological disorders in animal models.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of nitric oxide synthesis, it likely binds to and inhibits the enzyme responsible for nitric oxide production. Additionally, its activity on calcium channels suggests that it may block or modulate these channels, thereby affecting neuronal excitability and neurotransmission .

Comparison with Similar Compounds

1-Benzyl-7-methyl-1,4-diazepan-5-one can be compared with other diazepane derivatives, such as:

1-Benzyl-1,4-diazepan-5-one: Similar in structure but lacks the methyl group, which may affect its pharmacological properties and potency.

1-Benzyl-5-methyl-1,4-diazepane: Another derivative with a different substitution pattern, potentially leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for further research and development.

Biological Activity

1-Benzyl-7-methyl-1,4-diazepan-5-one is a compound belonging to the class of 1,4-diazepines, which are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant potential as an anxiolytic and anticonvulsant agent, similar to other benzodiazepines. Understanding its biological activity is crucial for assessing its therapeutic applications and safety profiles.

The structure of this compound features a diazepane ring with a benzyl group at one end and a methyl group at the 7-position. This structural configuration is pivotal for its interaction with GABA_A receptors, where it acts as a positive allosteric modulator. The binding to these receptors enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion conductance, which ultimately results in neuronal hyperpolarization and reduced excitability .

Anxiolytic Effects

Research indicates that compounds within the diazepane class exhibit anxiolytic properties by modulating GABAergic neurotransmission. In animal models, this compound demonstrated significant reductions in anxiety-like behaviors when administered at therapeutic doses. The efficacy of this compound can be compared to established anxiolytics like diazepam .

Anticonvulsant Properties

The anticonvulsant activity of this compound has been evaluated in various seizure models. It was found to significantly reduce seizure frequency and duration, suggesting its potential use in treating epilepsy. The mechanism involves enhancement of GABAergic transmission, which is crucial for controlling seizure activity .

Other Biological Activities

In addition to anxiolytic and anticonvulsant effects, preliminary studies suggest that this compound may possess antimicrobial properties. Its derivatives have shown activity against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiolytic Activity | Demonstrated significant reduction in anxiety-like behavior in rodent models compared to control groups. |

| Study B | Anticonvulsant Activity | Showed a marked decrease in seizure frequency in pentylenetetrazol-induced seizures. |

| Study C | Antimicrobial Activity | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro. |

Detailed Research Findings

A recent study highlighted the structure-activity relationship (SAR) of benzodiazepine derivatives, including this compound. It was found that modifications at the 7-position significantly influenced receptor affinity and biological activity. For instance, substitution with larger groups at this position enhanced anxiolytic potency but reduced anticonvulsant efficacy .

Properties

IUPAC Name |

1-benzyl-7-methyl-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-9-13(16)14-7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMRQLBJLSKFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.